16,16-dimethyl Prostaglandin E1
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Overview
Description
16,16-dimethyl Prostaglandin E1 is a synthetic analog of Prostaglandin E1, a naturally occurring prostaglandin. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. This compound is known for its stability and potent biological activities, particularly in inducing smooth muscle contractions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,16-dimethyl Prostaglandin E1 typically involves multiple steps, starting from commercially available starting materials. A common intermediate in the synthesis is Corey lactone, which is synthesized through chemoenzymatic methods . The chiral cyclopentane core is introduced with high enantioselectivity, and the lipid chains are incorporated through processes involving bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .
Industrial Production Methods
Industrial production of prostaglandins, including this compound, often employs scalable chemoenzymatic synthesis routes. These methods are designed to be cost-effective and efficient, allowing for the production of prostaglandin-related drugs on a large scale .
Chemical Reactions Analysis
Types of Reactions
16,16-dimethyl Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
16,16-dimethyl Prostaglandin E1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying prostaglandin synthesis and reactions.
Biology: The compound is used to study the effects of prostaglandins on cellular processes and signaling pathways.
Mechanism of Action
16,16-dimethyl Prostaglandin E1 exerts its effects by binding to prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to various biological responses, such as smooth muscle contraction and modulation of inflammatory processes . The compound’s stability and potency make it a valuable tool for studying prostaglandin receptor interactions and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E1: The natural form, less stable and rapidly metabolized in vivo.
Prostaglandin F2α: Another prostaglandin with different biological activities, such as inducing labor.
Bimatoprost: A synthetic prostaglandin analog used to treat glaucoma and promote eyelash growth.
Uniqueness
16,16-dimethyl Prostaglandin E1 is unique due to its enhanced stability and potency compared to natural prostaglandins. Its ability to induce smooth muscle contractions more effectively makes it a valuable compound for both research and therapeutic applications .
Properties
Molecular Formula |
C22H38O5 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
7-[3-hydroxy-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h12-13,16-17,19-20,24-25H,4-11,14-15H2,1-3H3,(H,26,27)/b13-12+ |
InChI Key |
RQOFITYRYPQNLL-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCC(C)(C)C(/C=C/C1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Origin of Product |
United States |
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